5-Methylimidazo[1,5-a]pyridine-1-carbaldehyde
Overview
Description
5-Methylimidazo[1,5-a]pyridine-1-carbaldehyde is a heterocyclic aromatic compound that belongs to the imidazo[1,5-a]pyridine family This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a methyl group at the 5-position and an aldehyde group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylimidazo[1,5-a]pyridine-1-carbaldehyde typically involves cyclocondensation reactions. One common method is the cyclocondensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions. This reaction forms the imidazo[1,5-a]pyridine core, which can then be functionalized to introduce the methyl and aldehyde groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the cyclocondensation reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Methylimidazo[1,5-a]pyridine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: 5-Methylimidazo[1,5-a]pyridine-1-carboxylic acid
Reduction: 5-Methylimidazo[1,5-a]pyridine-1-methanol
Substitution: Various substituted derivatives depending on the substituent introduced
Scientific Research Applications
5-Methylimidazo[1,5-a]pyridine-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 5-Methylimidazo[1,5-a]pyridine-1-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another fused bicyclic heterocycle with similar structural features but different substitution patterns.
Imidazo[1,5-a]pyridine: The parent compound without the methyl and aldehyde groups.
Imidazo[1,2-b]pyridazine: A related heterocycle with a different ring fusion pattern.
Uniqueness
5-Methylimidazo[1,5-a]pyridine-1-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate for the synthesis of various derivatives with tailored properties .
Properties
IUPAC Name |
5-methylimidazo[1,5-a]pyridine-1-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7-3-2-4-9-8(5-12)10-6-11(7)9/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWDYKIATZVJDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=C(N=CN12)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.